

Application Notes and Protocols: Aluminium Silicide for Thermal Spray Coatings

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Compound of Interest

Compound Name: *Aluminium silicide*

Cat. No.: *B3079330*

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Introduction

Aluminium silicide (Al-Si) alloys are a versatile class of materials for thermal spray coatings, offering a unique combination of properties that make them suitable for a range of applications. These coatings are particularly valued for their excellent wear resistance, good corrosion performance, and, in composite forms, abrasability. This document provides detailed application notes, experimental protocols, and key data for the deposition and characterization of Al-Si thermal spray coatings.

The lamellar microstructure, formed by the rapid solidification of molten droplets, is a key feature of thermal spray coatings.^[1] The properties of the resulting coating, such as hardness, porosity, and bond strength, are highly dependent on the chosen thermal spray process and the specific process parameters employed.

Applications

Thermally sprayed Al-Si coatings are utilized in various industries due to their favorable characteristics:

- **Wear Resistance:** The silicon phase within the aluminum matrix provides a hard constituent that resists abrasive and erosive wear. This makes Al-Si coatings suitable for components subjected to friction and particle erosion.

- **Corrosion Protection:** While pure aluminum coatings are known for their excellent corrosion resistance, the addition of silicon can enhance performance in specific environments.[2]
- **Abradable Seals:** In the aerospace industry, Al-Si composite coatings, often blended with a polymer like polyester, are used as abradable seals in gas turbine engines.[3][4][5] These coatings are designed to be intentionally worn away by rotating blades, creating a minimal clearance and thus improving engine efficiency.[3][4]
- **Repair and Restoration:** Al-Si coatings can be used to restore the dimensions of worn or mismachined aluminum alloy components.

Data Presentation

The properties of thermally sprayed **aluminium silicide** coatings are highly dependent on the composition and the spray process used. The following tables summarize key quantitative data from various sources.

Property	95Al-5Si (Arc Spray)	Al-25Si (Plasma Spray)
Bond Strength	9,210 psi (on low carbon steel) [6]	44.1 MPa[7]
	4,250 psi (on aluminum)[6]	
Coating Hardness	> Rh 95[6]	267.09 ± 14.85 HV0.2[7]
Porosity	< 2%[6]	-
Coating Density	2.41 gm/cc[6]	-
Tensile Strength	3,700 psi[6]	-
Friction Coefficient	-	0.20[7]

Experimental Protocols

Thermal Spray Deposition

a) Atmospheric Plasma Spray (APS) of Al-Si-Polyester Abradable Coatings

Atmospheric plasma spraying is a versatile method for depositing a wide range of materials, including Al-Si composites.[8] The process utilizes a high-temperature plasma jet to melt and propel the feedstock powder onto a substrate.[8]

Objective: To deposit an Al-Si-Polyester abrasable coating for clearance control applications.

Materials and Equipment:

- Plasma Spray Gun (e.g., F4 type)
- Powder Feeder
- Feedstock Powder: Al-Si/Polyester composite powder (e.g., Metco 601NS, which is 60% Al-Si alloy with 12% Si and 40% polyester)[6][9]
- Substrate Material (e.g., nickel-based superalloy) with a bond coat (e.g., Ni-5%Al)[5]
- Plasma Gases: Argon (primary), Hydrogen (secondary)
- Carrier Gas: Argon

Protocol:

- Substrate Preparation:
 - Degrease the substrate surface with a suitable solvent.
 - Grit blast the surface to achieve a desired surface roughness, which is crucial for mechanical bonding of the coating.
 - Apply a bond coat (e.g., Ni-5%Al) using atmospheric plasma spray to enhance the adhesion of the topcoat.
- Plasma Spray Parameters: The following parameters can be used as a starting point and should be optimized for the specific equipment and application.[10]
 - Plasma Gas Flow Rate (Argon): 40 - 60 slpm[11]

- Plasma Gas Flow Rate (Hydrogen): 5 - 15 slpm
- Current: 500 - 700 A
- Spray Distance: 80 - 150 mm[11]
- Powder Feed Rate: 20 - 40 g/min
- Carrier Gas Flow Rate: 2 - 5 slpm
- Deposition:
 - Mount the substrate in a fixture with appropriate masking.
 - Preheat the substrate to a controlled temperature to improve coating adhesion and manage residual stresses.
 - Traverse the plasma gun across the substrate at a constant speed to build up the desired coating thickness. Multiple passes are typically required.
 - Ensure adequate cooling of the substrate during spraying to prevent overheating.

b) Wire Arc Spray of Al-Si Coatings

Wire arc spraying is a common method for depositing metallic coatings. It uses an electric arc to melt two consumable wire electrodes, and compressed gas atomizes and propels the molten material onto the substrate.

Objective: To deposit a dense Al-Si coating for wear and corrosion resistance.

Materials and Equipment:

- Wire Arc Spray Gun
- Power Supply
- Feedstock: Two wires of the desired Al-Si composition (e.g., 95Al-5Si)
- Atomizing Gas: Compressed Air or Inert Gas (e.g., Nitrogen)

- Substrate Material (e.g., low carbon steel, aluminum)

Protocol:

- Substrate Preparation:
 - Degrease and grit blast the substrate surface as described for APS.
- Wire Arc Spray Parameters:
 - Voltage: 28 - 34 V
 - Current: 100 - 200 A
 - Atomizing Gas Pressure: 40 - 60 psi
 - Spray Distance: 100 - 200 mm
- Deposition:
 - Mount the substrate and apply masking as needed.
 - Maintain a consistent spray distance and traverse speed to ensure a uniform coating thickness.
 - Multiple passes will be necessary to achieve the target thickness.

Coating Characterization

a) Microstructural Analysis

Objective: To examine the microstructure of the Al-Si coating, including features like porosity, unmelted particles, and the distribution of phases.

Protocol:

- Sample Preparation:
 - Cut a cross-section of the coated sample using a precision cutter.

- Mount the cross-section in a conductive resin.
- Grind and polish the mounted sample to a mirror finish using standard metallographic procedures.
- For Al-Si alloys, etching with a suitable reagent (e.g., Keller's reagent) can reveal the microstructure.[\[7\]](#)
- Microscopy:
 - Examine the polished and etched cross-section using an optical microscope and a scanning electron microscope (SEM).
 - Use the SEM to observe the lamellar structure, porosity, and interface between the coating and substrate.[\[1\]](#)
 - Energy-dispersive X-ray spectroscopy (EDS) can be used to identify the elemental composition of different phases within the coating.

b) Adhesion Strength Testing (ASTM C633)

Objective: To measure the tensile bond strength of the thermal spray coating to the substrate.
[\[2\]](#)[\[12\]](#)

Protocol:

- Specimen Preparation:
 - Prepare a cylindrical substrate fixture and a corresponding loading fixture as per ASTM C633 specifications.[\[12\]](#)
 - Apply the Al-Si coating to one face of the substrate fixture.
 - Bond the coated face to the loading fixture using a suitable high-strength adhesive.[\[12\]](#) Ensure the coating thickness is sufficient to prevent adhesive penetration.
- Tensile Testing:

- Place the bonded assembly in a universal testing machine.
- Apply a tensile load perpendicular to the coating plane at a constant rate of cross-head displacement until failure occurs.
- Data Analysis:
 - Record the maximum load at failure.
 - Calculate the bond strength by dividing the maximum load by the cross-sectional area of the fixture.

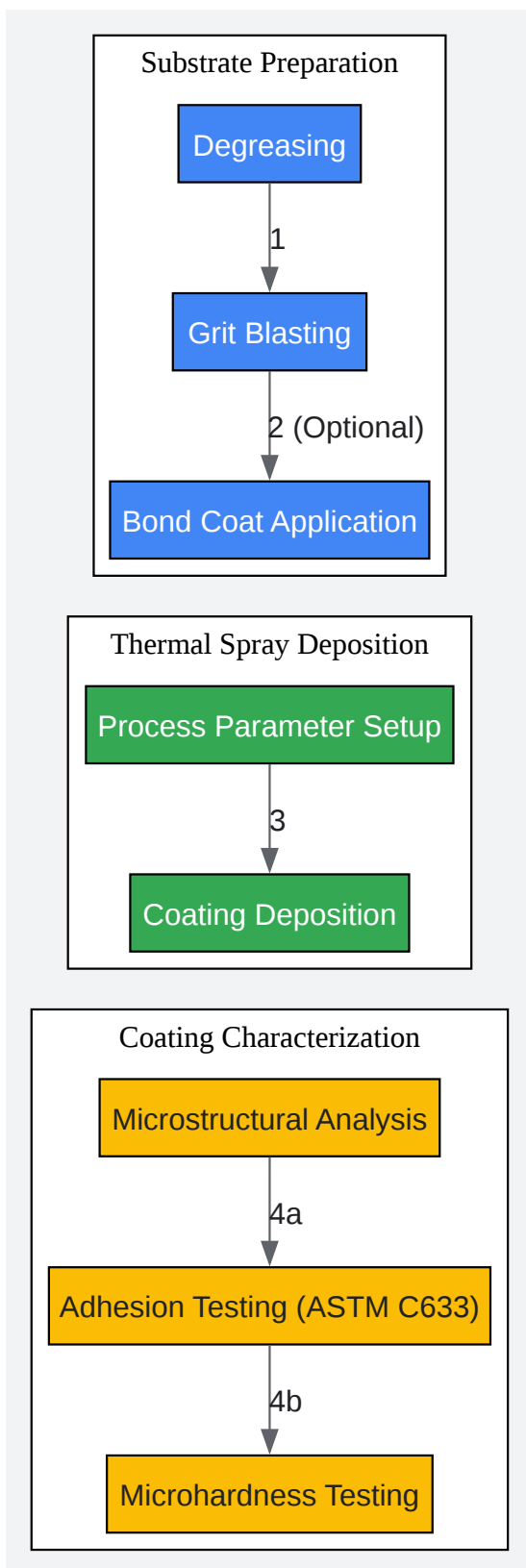
c) Microhardness Testing

Objective: To determine the hardness of the Al-Si coating.

Protocol:

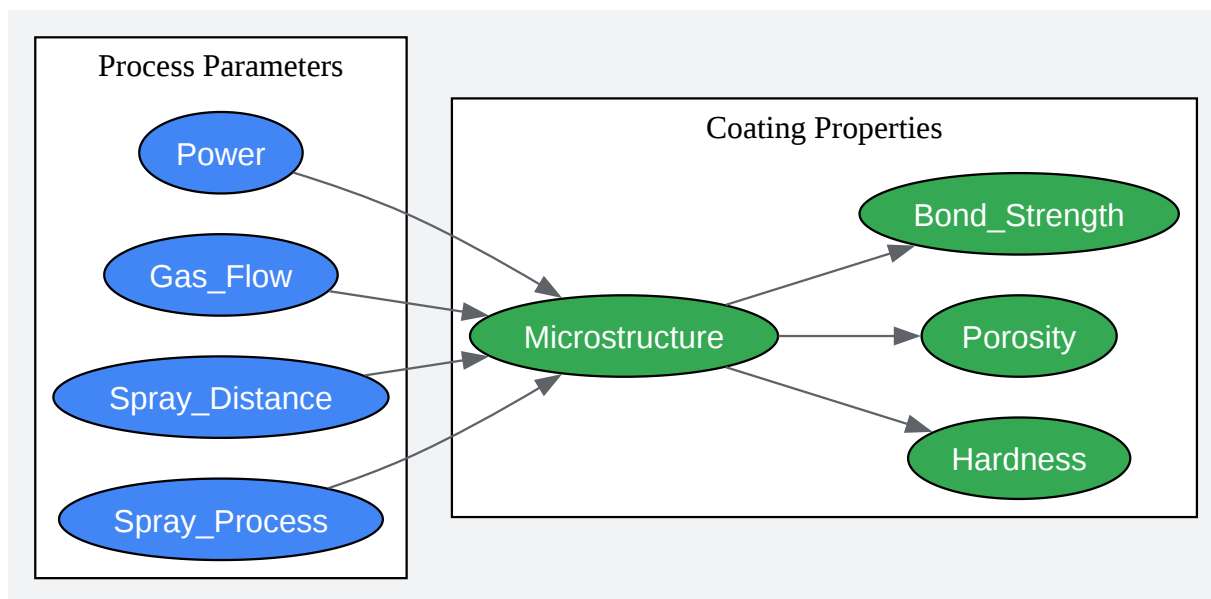
- Sample Preparation:
 - Use the polished cross-section from the microstructural analysis.
- Hardness Measurement:
 - Use a Vickers or Knoop microhardness tester.
 - Apply a series of indentations across the coating cross-section under a specified load.
 - Measure the dimensions of the indentations and calculate the hardness value.
 - Due to the heterogeneous nature of thermal spray coatings, it is recommended to take multiple measurements (e.g., 10-20 indentations) and report the average and standard deviation.^[13]

Visualizations



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Caption: Experimental workflow for Al-Si thermal spray coating.



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Caption: Influence of process parameters on coating properties.

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